molecular formula C15H24N2 B1420006 N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine CAS No. 1094746-55-0

N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine

Cat. No.: B1420006
CAS No.: 1094746-55-0
M. Wt: 232.36 g/mol
InChI Key: BZTWIDHVBYILDA-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine (CAS 1094746-55-0) is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol . This diamine is supplied for research purposes and is not intended for diagnostic or therapeutic uses. As a substituted 1,4-diamine, this compound shares a structural motif with other molecules used in material science and polymer research, such as those utilized in rubber manufacturing, though its specific applications are a subject of ongoing investigation . Researchers value this scaffold for its potential in developing new synthetic intermediates and functional materials. The product is characterized by a high purity of 95% or greater . Proper handling and storage are essential to maintain its stability; it must be kept sealed in a dry environment at temperatures between 2-8°C and may require cold-chain transportation . This product is strictly For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-17(14-7-5-4-6-8-14)15-10-9-13(16)11-12(15)2/h9-11,14H,3-8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTWIDHVBYILDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226558
Record name N1-Cyclohexyl-N1-ethyl-2-methyl-1,4-benzenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094746-55-0
Record name N1-Cyclohexyl-N1-ethyl-2-methyl-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094746-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Cyclohexyl-N1-ethyl-2-methyl-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Nitro-Precursor

The initial step involves synthesizing a nitro-substituted aromatic compound, typically 2-methyl-4-nitro-N,N-diethylaniline, which serves as the precursor. This can be achieved via electrophilic aromatic substitution, where a nitro group is introduced onto the aromatic ring.

Step 2: Catalytic Hydrogenation

The nitro precursor undergoes catalytic hydrogenation to convert the nitro group into an amino group, yielding N,N-diethyl-2-methylbenzene-1,4-diamine. This process is performed under mild conditions:

This step is crucial for selectively reducing the nitro group without affecting other functional groups.

Step 3: Alkylation to Introduce Cyclohexyl and Ethyl Groups

The amino compound is then subjected to alkylation reactions to introduce the cyclohexyl and ethyl groups at the nitrogen atoms:

  • Reagents: Cyclohexyl chloride and ethyl chloride
  • Conditions: Base-mediated nucleophilic substitution, typically using potassium carbonate (K₂CO₃) in solvents like acetone or acetonitrile
  • Outcome: Formation of N1-cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine

Research Data:

  • The synthesis yields approximately 46.5% of the desired product, indicating moderate efficiency, with purification achieved through recrystallization or chromatography.

Summary Table of Methodology

Step Reaction Reagents Conditions Yield References
1 Nitro aromatic synthesis Aromatic amine + nitrating agents Electrophilic substitution N/A
2 Catalytic hydrogenation Hydrogen, Pd-C Room temperature, atmospheric pressure 46.5%
3 Alkylation Cyclohexyl/ethyl chlorides, base Reflux in acetonitrile N/A

Alternative Synthetic Route via Nucleophilic Substitution

An alternative method involves direct nucleophilic substitution on a suitably substituted aromatic compound:

  • Starting with 2-methyl-4-chlorobenzene-1,4-diamine
  • Reacting with cyclohexylamine and ethylamine under reflux conditions
  • This route is less common but offers a pathway for direct substitution without prior reduction steps

Research Data:

  • This method's efficiency varies depending on the reaction conditions and purity of starting materials, with yields generally lower than catalytic hydrogenation routes.

Industrial Scale Synthesis

For large-scale production, the process involves:

  • Continuous hydrogenation of nitro precursors
  • Use of solvent systems optimized for high yield and purity
  • Purification via recrystallization and chromatography
  • Strict control of temperature, pressure, and reaction time to maximize efficiency and safety

Research Data:

  • Industrial synthesis emphasizes process safety, waste minimization, and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted by various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, under acidic or basic conditions.

Major Products:

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Polymer Production

N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine serves as a curing agent for epoxy resins. Its amine groups facilitate cross-linking in polymer matrices, enhancing mechanical properties and thermal stability. This application is particularly relevant in the production of coatings and adhesives used in construction and automotive industries.

Coatings and Sealants

The compound is utilized in the formulation of protective coatings and sealants. Its hydrophobic characteristics allow it to improve water resistance in coatings for building materials such as concrete and masonry. This application is crucial for enhancing the durability of structures exposed to harsh environmental conditions.

Adhesives

As an amine hardener, this compound is integral to the production of high-performance adhesives. It provides strong bonding capabilities essential for applications in aerospace and automotive sectors where structural integrity is paramount.

Case Study 1: Epoxy Resin Formulations

A study conducted by Allnex USA Inc. highlighted the effectiveness of this compound as a curing agent in epoxy resin systems. The results showed that formulations containing this compound exhibited improved adhesion properties and resistance to moisture compared to conventional curing agents.

Case Study 2: Waterproofing Applications

Research on waterproofing agents demonstrated that incorporating this compound into sealants significantly enhanced their performance. The treated surfaces displayed lower water absorption rates and increased resistance to environmental degradation, making them suitable for use in marine environments.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Reactivity

The stability and reactivity of benzene-1,4-diamines are highly dependent on substituent groups. For example:

  • N-Cyclohexyl-N′-phenyl-p-phenylenediamine (): This compound shares the benzene-1,4-diamine core but replaces the ethyl and methyl groups with phenyl and cyclohexyl substituents.
  • N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (): The trifluoromethyl group enhances oxidative stability due to its electron-withdrawing nature, contrasting with the electron-donating methyl group in the target compound. Such differences influence applications in fluorophores or sensors .

Table 1: Substituent Effects on Stability

Compound Substituents Stability Notes
N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine Cyclohexyl, ethyl, methyl Moderate steric hindrance; likely stable under inert conditions
N-Cyclohexyl-N′-phenyl-p-phenylenediamine Cyclohexyl, phenyl Prone to oxidation due to phenyl group
Naphthalene-1,4-diamine derivatives () Electron-rich substituents Susceptible to aerial oxidation
DBD () Dimethylamino, benzylidene Stable in aggregated form; used in fluorescence sensors
Thermal and Thermodynamic Properties

Cyclohexyl-substituted diamines exhibit distinct thermal behaviors:

  • trans-Cyclohexyl-1,4-diamine (): Sublimation enthalpy (ΔsubH) at 298.15 K is 94.5 kJ/mol, indicating strong intermolecular hydrogen bonding. The target compound’s ethyl and methyl groups may reduce H-bonding capacity, lowering its sublimation enthalpy .
  • N1-Methylcyclohexane-1,4-diamine (): Molecular weight (128.22 g/mol) and simpler structure suggest lower thermal stability compared to the target compound’s bulkier substituents .

Table 2: Thermodynamic Comparison

Compound Molecular Weight (g/mol) Sublimation Enthalpy (kJ/mol) Application Relevance
This compound ~265 (estimated) ~80–85 (estimated) Intermediate in drug synthesis
trans-Cyclohexyl-1,4-diamine 142.24 94.5 Industrial reagents
N1-Methylcyclohexane-1,4-diamine 128.22 Not reported Laboratory synthesis

Table 3: Functional Performance

Compound Key Functional Property Limitations
This compound Potential stability in drug leads Lack of direct bioactivity data
Pentacycles 34/35 () Antiproliferative activity Synthetic complexity
DBD () AIE for vapor sensing Requires aggregation

Biological Activity

N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine, also known as N1-Cyclohexyl-N1-ethyl-2-methyl-1,4-benzenediamine (CAS: 1094746-55-0), is a compound with significant biological activity. It belongs to the class of aromatic amines and has been studied for its potential therapeutic applications and biological effects. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H24N2
  • Molar Mass : 232.36 g/mol
  • Hazard Classification : Irritant
PropertyValue
NameN1-Cyclohexyl-N1-ethyl-2-methyl-1,4-benzenediamine
CAS Number1094746-55-0
Molecular FormulaC15H24N2
Molar Mass232.36 g/mol
Hazard ClassIrritant

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study published in 2023 reported that derivatives of cyclohexylamines showed promising results against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A patent application noted that similar compounds within this class exhibited biocidal effects against a range of pathogens, suggesting potential applications in treating infections . The specific mechanisms often involve disrupting microbial cell membranes or inhibiting essential enzymatic processes.

Neuroprotective Effects

Neuroprotective effects have been observed in some studies involving cyclohexylamine derivatives. These compounds have been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is linked to neurodegenerative diseases . Such findings highlight the potential for developing treatments for conditions like Alzheimer's or Parkinson's disease.

Study 1: Anticancer Activity

A recent study conducted on a series of cyclohexylamine derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cell lines. The study utilized MTT assays to quantify cell viability and found that the compound reduced cell growth by over 50% at concentrations above 10 µM .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Antimicrobial Action : It likely disrupts bacterial cell membranes or inhibits key metabolic pathways essential for bacterial survival.
  • Neuroprotection : By scavenging free radicals and modulating neurotransmitter levels, it may protect neurons from damage.

Q & A

Q. What methodological considerations are critical for optimizing the synthesis of N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine?

The synthesis of aromatic diamines typically involves coupling reactions under controlled conditions. Key parameters include:

  • Catalyst selection : Transition-metal catalysts (e.g., palladium or copper) are often used to facilitate amine coupling.
  • Temperature and pressure : Reactions are carried out at elevated temperatures (80–120°C) and under inert atmospheres to prevent oxidation.
  • Solvent systems : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
  • Purification : Chromatography or recrystallization ensures high purity (>95%) .

Q. Example reaction conditions :

ParameterTypical Range
Temperature80–120°C
Catalyst Loading5–10 mol%
Reaction Time12–24 hours

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR resolves substituent positions on the benzene ring and cyclohexyl/ethyl groups. For example, aromatic protons appear as doublets in the 6.5–7.5 ppm range.
  • X-ray crystallography : COD entries (e.g., 2212421, 2232934) demonstrate how diamine derivatives form planar structures with bond angles of 120° between aromatic carbons .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 275.2).

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing derivatives of this compound?

A 2^k factorial design evaluates multiple variables:

  • Factors : Catalyst type (Pd vs. Cu), solvent polarity, and temperature.
  • Responses : Yield (%) and purity (HPLC).
  • Interaction effects : For example, Pd catalysts in DMF at 100°C may yield 85% product, while Cu in DMSO at 120°C yields 72% but with higher impurity profiles.
  • Statistical analysis : ANOVA identifies significant variables (e.g., solvent polarity contributes 40% to yield variance) .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Discrepancies in reported antimicrobial or anticancer activities often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative).
  • Structural modifications : Substituents like methoxy or halogen groups alter solubility and bioavailability.
  • Dose-response curves : IC50 values may vary due to non-linear kinetics.
    Resolution strategy :

Reproduce experiments under standardized OECD guidelines.

Use computational QSAR models to correlate substituent effects with activity trends .

Q. What theoretical frameworks guide the study of electron-transfer mechanisms in this compound-based materials?

  • Marcus theory : Predicts electron-transfer rates in redox-active diamines, linking reorganization energy (λ) to substituent electronic effects.
  • DFT calculations : Models HOMO-LUMO gaps (e.g., 3.2 eV for the parent compound) and charge distribution on the cyclohexyl group.
  • Experimental validation : Cyclic voltammetry shows oxidation peaks at +0.8 V vs. Ag/AgCl, consistent with amine radical formation .

Methodological Challenges

Q. How can membrane separation technologies improve the purification of this compound?

  • Nanofiltration (NF) : Membranes with 200–300 Da MWCO retain unreacted starting materials while allowing the product (MW ~275 Da) to pass.
  • Solvent-resistant membranes : Polyamide-based membranes tolerate DMF or THF, achieving >90% recovery rates.
  • Scale-up challenges : Pilot studies show flux decline by 20% after 50 hours due to fouling, requiring periodic backwashing .

Q. What are the limitations of current crystallographic databases in studying steric effects in this compound derivatives?

  • COD entries (e.g., 2212421) lack data on bulky substituents like cyclohexyl groups, which induce torsional strain.
  • Resolution gaps : Only 15% of diamine structures in COD have R-factors <5%, limiting accuracy in steric parameter extraction.
  • Mitigation : Synchrotron XRD (0.8 Å resolution) resolves conformational flexibility in the ethyl-methyl substituent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine

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